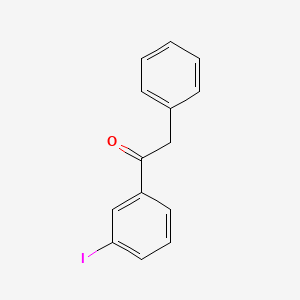

3'-Iodo-2-phenylacetophenone

Description

Significance of Aryl Iodides in Synthetic Chemistry

Aryl iodides, organic compounds where an iodine atom is directly attached to an aromatic ring, are pivotal building blocks in modern synthetic chemistry. alfa-chemistry.comnih.gov Their significance stems largely from the nature of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, which makes the iodide ion an excellent leaving group. scielo.br This inherent reactivity is harnessed in a multitude of chemical transformations.

Most notably, aryl iodides are premier substrates for a wide array of cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Sonogashira couplings. alfa-chemistry.comnih.gov These reactions are cornerstones of modern chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This capability is crucial for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. alfa-chemistry.comgoogle.com Furthermore, aryl iodides serve as precursors for the synthesis of hypervalent iodine reagents, which are themselves valuable oxidizing agents in various organic transformations. nih.gov Their utility also extends to nucleophilic aromatic substitution and metal-halogen exchange reactions, further broadening their synthetic applicability. nih.govscielo.br

Role of Substituted Acetophenones as Synthetic Intermediates

Substituted acetophenones are a class of aromatic ketones that serve as highly versatile intermediates in organic synthesis. dtu.dkorganic-chemistry.org The acetophenone (B1666503) framework, consisting of a phenyl ring attached to an acetyl group, provides multiple reactive sites for chemical modification. These compounds are frequently used as starting materials for the synthesis of a diverse range of more complex molecules.

They are well-established precursors for building heterocyclic compounds such as pyrazole (B372694) derivatives, chalcones, and chromones. dtu.dk The reactions often involve the carbonyl group or the adjacent α-methyl group. For instance, condensation reactions with various reagents can lead to the formation of these important scaffolds, which are prevalent in medicinal chemistry and materials science. mdpi.com The aromatic ring of the acetophenone can also be modified through electrophilic substitution reactions, allowing for the introduction of a wide variety of functional groups that can be used to tune the electronic and steric properties of the molecule. sigmaaldrich.com This adaptability makes substituted acetophenones valuable platforms for developing new pharmaceuticals, agrochemicals, and other functional organic molecules. organic-chemistry.org

Research Context for 3'-Iodo-2-phenylacetophenone

While extensive literature exists for aryl iodides and substituted acetophenones individually, specific research focusing solely on this compound is not widely documented in readily available scientific literature. Its CAS Number is 214900-27-3. bldpharm.com However, its structure—combining the reactive aryl iodide moiety with the versatile 2-phenylacetophenone skeleton—places it in a position of significant synthetic interest.

The synthesis of 2-phenylacetophenone derivatives, in general, can be accomplished through methods like the Friedel-Crafts acylation or the Fries rearrangement. google.com A plausible, though not explicitly documented, synthetic route to this compound could involve a Friedel-Crafts acylation of iodobenzene (B50100) with phenylacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride. Alternatively, direct iodination of 2-phenylacetophenone could be explored, although controlling the regioselectivity to favor the 3'-position would be a critical challenge. scielo.brorganic-chemistry.org

The compound's value lies in its potential as a dual-functional intermediate. The iodo-group can serve as a handle for cross-coupling reactions, while the ketone and the adjacent methylene (B1212753) group of the acetophenone core offer sites for further functionalization. This would allow for the sequential and controlled introduction of different molecular fragments, making it a potentially valuable building block in the multi-step synthesis of complex target molecules.

Compound Data

Below are key identifiers for the primary compound discussed in this article.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 214900-27-3 |

| Molecular Formula | C₁₄H₁₁IO |

| Molecular Weight | 322.14 g/mol |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-iodophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJBDLODDSSGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642282 | |

| Record name | 1-(3-Iodophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214900-27-3 | |

| Record name | 1-(3-Iodophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Chemistry of 3 Iodo 2 Phenylacetophenone

Carbon-Carbon Bond Forming Reactions

The presence of the iodine atom on the phenyl ring of 3'-Iodo-2-phenylacetophenone makes it an excellent substrate for a range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of C-C bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

The Negishi coupling is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the context of this compound, the aryl iodide can readily participate in Negishi coupling reactions with various organozinc reagents.

The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) or Ni(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of catalyst, ligand, and solvent can significantly influence the reaction's efficiency and yield. For instance, palladium catalysts are often favored for their higher chemical yields and broader functional group tolerance. wikipedia.org Modern advancements have introduced highly active catalysts, such as Pd-N-heterocyclic carbene (NHC) complexes, which can facilitate these couplings under mild conditions, even at room temperature. organic-chemistry.org

Table 1: Examples of Negishi Coupling Reactions

| Catalyst System | Organozinc Reagent | Solvent | Temperature | Product Type |

| Pd(PPh₃)₄ | Arylzinc chloride | THF | Reflux | Biaryl |

| Ni(acac)₂ / PPh₃ / (i-Bu)₂AlH | Arylzinc chloride | THF | Room Temp | Biaryl |

| Pd₂(dba)₃ / SPhos | Serine-derived organozinc | NMP | Room Temp | Functionalized Aryl |

| Pd-NHC Complex | Alkylzinc bromide | NMP | Room Temp | Alkyl-Aryl |

This table presents generalized conditions and product types based on established Negishi coupling methodologies.

The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions, employing organoboron reagents, typically boronic acids or their esters, in the presence of a palladium catalyst and a base. rsc.orgnih.gov This method is celebrated for its mild reaction conditions, low toxicity of reagents, and high tolerance for various functional groups. nih.govnih.gov The aryl iodide of this compound is an ideal coupling partner for a wide array of organoboron compounds.

The reaction mechanism generally proceeds through oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by the base), and concludes with reductive elimination to afford the C-C coupled product. nih.govyoutube.com The choice of base, solvent, and palladium ligand system is crucial for achieving high yields and selectivity. While traditionally performed with aryl or vinyl boronic acids, recent advancements have expanded the scope to include sp³-hybridized organoboron reagents, further enhancing the synthetic utility of this reaction. nih.govyoutube.com

Table 2: Key Parameters in Suzuki-Miyaura Coupling

| Parameter | Options | General Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the catalytic cycle |

| Organoboron Reagent | Boronic acids, Boronic esters (e.g., pinacol (B44631) esters) | Source of the new carbon fragment |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation |

| Solvent | Toluene, Dioxane, THF, DMF, Water mixtures | Solubilizes reactants and influences reaction rate |

This table outlines common components and their functions in Suzuki-Miyaura coupling reactions.

The Heck reaction provides a method for the arylation or vinylation of alkenes by coupling them with an aryl or vinyl halide, catalyzed by a palladium complex in the presence of a base. libretexts.orgorganic-chemistry.org The aryl iodide of this compound can be effectively coupled with a variety of alkenes to introduce an alkenyl substituent onto the aromatic ring. A significant advantage of the Heck reaction is its typical trans selectivity in the product formation. organic-chemistry.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination step releases the alkenylated product and a palladium-hydride species. The final step is the reductive elimination of HX with the aid of a base, which regenerates the Pd(0) catalyst. libretexts.orgyoutube.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and control regioselectivity. researchgate.net

Table 3: Common Reagents and Conditions for Heck Coupling

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(OAc)₂, Pd/C, Pd(PPh₃)₄ | Catalyzes the C-C bond formation |

| Ligand | PPh₃, P(o-tol)₃, NHCs | Stabilizes the palladium catalyst and influences reactivity |

| Alkene | Acrylates, Styrenes, Ethylene | The substrate to be arylated |

| Base | Et₃N, NaOAc, K₂CO₃ | Neutralizes the generated acid and regenerates the catalyst |

| Solvent | DMF, Acetonitrile, Toluene | Provides the reaction medium |

This table summarizes typical components used in Heck coupling reactions.

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes Grignard reagents (organomagnesium halides) to couple with organic halides. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by nickel or palladium complexes. The aryl iodide in this compound can undergo Kumada coupling with various alkyl, vinyl, or aryl Grignard reagents. A key advantage of this method is the direct use of readily available Grignard reagents. organic-chemistry.org

The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the Grignard reagent, and reductive elimination. wikipedia.org While powerful, the high reactivity of Grignard reagents can limit the functional group tolerance compared to other methods like Suzuki or Negishi couplings. Careful selection of the catalyst and reaction conditions is necessary to achieve successful coupling without side reactions involving the ketone moiety.

Table 4: Comparison of Catalysts in Kumada Coupling

| Catalyst Type | Common Examples | Characteristics |

| Nickel-based | NiCl₂(dppe), NiCl₂(dmpe) | Often more reactive, cost-effective |

| Palladium-based | Pd(PPh₃)₄, PdCl₂(dppf) | Generally offers broader functional group tolerance |

This table compares the general characteristics of nickel and palladium catalysts in Kumada coupling.

Annulation and Cyclization Reactions Utilizing the Ketone Moiety

Beyond the reactivity of the aryl iodide, the ketone functional group in this compound serves as a key reactive site for constructing cyclic and polycyclic systems through annulation and cyclization reactions. These transformations are pivotal in the synthesis of complex organic molecules. The ketone can act as an electrophile or, after conversion to an enolate, as a nucleophile.

For instance, the ketone can undergo reactions with bifunctional reagents to form heterocyclic rings. One common strategy is the Friedländer annulation, where an α-methylene ketone reacts with a 2-aminoaryl aldehyde or ketone to form a quinoline. While this compound itself doesn't possess the α-methylene group directly adjacent to the phenyl ring with the iodine, derivatives or reaction partners can be chosen to facilitate such cyclizations.

Alternatively, intramolecular cyclizations can be envisioned. If a nucleophilic center is introduced at the 2-position of the phenylacetophenone core through a prior cross-coupling reaction, subsequent intramolecular reaction with the ketone carbonyl could lead to the formation of a new ring. The specific nature of these cyclization reactions would be highly dependent on the nature of the substituents and the reaction conditions employed.

C-H Functionalization Strategies Directed by the Acetophenone (B1666503) Core

The acetophenone group can direct the functionalization of otherwise inert C-H bonds within the molecule. This is a powerful strategy for building molecular complexity in a step-economical fashion. Transition-metal catalysis, particularly with ruthenium, has been shown to be effective for cascade C-H functionalization processes starting from arylacetophenones. researchgate.net These reactions can lead to the formation of complex polycyclic structures through sequential C-C and C-O bond formations. researchgate.net

For instance, ruthenium-catalyzed C-H alkenylation can serve as an entry point to more elaborate transformations. researchgate.net By carefully selecting the reaction partners and conditions, it is possible to direct the reactivity to form various fused ring systems. researchgate.net While specific examples detailing the C-H functionalization of this compound are not prevalent, the principles established with related acetophenone derivatives suggest its potential as a substrate in such transformations. The directing ability of the ketone is crucial in these reactions.

In related systems, palladium catalysis has also been employed for the C-H functionalization of indoles bearing a 3-acetyl group, leading to C4-arylation. nih.gov This further highlights the utility of the acetyl group as a directing element in C-H activation strategies. nih.gov

Carbon-Heteroatom Bond Forming Reactions

The presence of the iodine atom on the aromatic ring of this compound makes it a prime substrate for cross-coupling reactions to form bonds between carbon and various heteroatoms.

The formation of carbon-oxygen bonds is a fundamental transformation in organic synthesis. wikipedia.org While direct examples involving this compound are not explicitly detailed in the provided search results, the general reactivity of aryl iodides makes it a suitable precursor for synthesizing aryl ethers and related compounds. Palladium-catalyzed methods are commonly employed for such couplings. uu.nl The reaction would typically involve the coupling of this compound with an alcohol or a phenol (B47542) in the presence of a palladium catalyst and a base.

Mechanistic studies on related palladium and platinum complexes have provided insight into the C-O bond-forming process, which can proceed through intermediates involving the metal center in a higher oxidation state. uu.nl The selective oxidation of toluenes using various metal nanoparticle catalysts has also been explored for C-O bond formation. encyclopedia.pub

The construction of carbon-nitrogen bonds is of significant importance in the synthesis of pharmaceuticals and other biologically active molecules. tcichemicals.com Aryl iodides like this compound are excellent substrates for C-N bond formation through reactions such as the Buchwald-Hartwig amination. tcichemicals.com This palladium-catalyzed cross-coupling reaction allows for the formation of arylamines by reacting the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a base. tcichemicals.com

Alternative methods for C-N bond formation that could potentially be applied to this compound include copper-catalyzed reactions and metal-free approaches using hypervalent iodine reagents. researchgate.netresearchgate.net The Gabriel synthesis offers a classical route to primary amines from alkyl halides, and similar principles can be extended to aryl halides under specific conditions. tcichemicals.comnptel.ac.in

| Reaction Type | Reagents | Product Type |

| Buchwald-Hartwig Amination | Amine, Palladium Catalyst, Base | Arylamine |

| Ullmann Condensation | Amine, Copper Catalyst, Base | Arylamine |

| Nucleophilic Aromatic Substitution | Strong Nitrogen Nucleophile | Arylamine |

Table 1: Selected C-N Bond Forming Reactions Applicable to Aryl Iodides

The formation of carbon-sulfur and carbon-selenium bonds provides access to a wide range of organosulfur and organoselenium compounds. Aryl iodides are readily converted to aryl thioethers and selenoethers through cross-coupling reactions. These reactions are typically catalyzed by transition metals like palladium or copper and utilize thiols or selenols as the heteroatom source.

Recent advancements in this area have focused on the development of more sustainable and efficient methods. rsc.orgresearchgate.net For instance, the use of thiosulfates as a sulfur source has gained attention. rsc.orgresearchgate.net In the context of selenium, homolytic substitution on selenium has been utilized to form selenium-containing heterocycles. rsc.org While a specific protocol for this compound is not provided, the general reactivity of aryl iodides suggests its suitability for these transformations.

The reaction of acetophenone oximes with elemental sulfur has been reported to form fused thieno[3,2-d]thiazoles, indicating another potential pathway for C-S bond formation involving the acetophenone moiety. nih.gov

| Reaction Type | Reagents | Product Type |

| Palladium-catalyzed Thioetherification | Thiol, Palladium Catalyst, Base | Aryl Thioether |

| Copper-catalyzed Thioetherification | Thiol, Copper Catalyst, Base | Aryl Thioether |

| Palladium-catalyzed Selenoetherification | Selenol, Palladium Catalyst, Base | Aryl Selenoether |

Table 2: Selected C-S and C-Se Bond Forming Reactions

Radical Reactions and Photochemical Transformations

The structural features of this compound, particularly the acetophenone group, suggest its potential involvement in radical and photochemical reactions.

Acetophenone and its derivatives are well-known photoinitiators for radical polymerization. rsc.org Upon absorption of UV light, they can generate radicals that initiate the polymerization of vinyl monomers. rsc.org This process is the basis for many applications in coatings, adhesives, and 3D printing.

Photo-controlled radical polymerization (photo-CRP) techniques offer precise control over the polymerization process, allowing for the synthesis of polymers with well-defined architectures. acs.orgnih.gov While this compound itself has not been explicitly studied as a photoinitiator in the provided context, related acetophenone structures are key components in photo-CRP systems. rsc.org The efficiency of initiation and the dynamics of the excited states are crucial factors that determine the outcome of the polymerization. rsc.org The development of photo-iniferter systems and photoredox catalysis has further expanded the scope and applicability of photo-CRP. acs.orgnih.gov

| Polymerization Technique | Key Features |

| Free Radical Polymerization | Initiated by radical species, less control over polymer architecture. |

| Photo-Controlled Radical Polymerization (Photo-CRP) | Utilizes light to control the polymerization, allowing for the synthesis of well-defined polymers. acs.orgnih.gov |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | A type of controlled radical polymerization that can be initiated by photoinitiators. cjps.org |

Table 3: Overview of Radical Polymerization Techniques

Oxidation Reactions of the Ketone or Benzylic Position

The structure of this compound presents two primary sites for oxidation: the benzylic methylene (B1212753) group (-CH₂-) situated between the two phenyl rings, and the ketone functional group itself. The reactivity at these positions is influenced by the choice of oxidizing agent and the reaction conditions.

The benzylic position is particularly susceptible to oxidation due to the stabilizing effect of the adjacent phenyl rings on any radical or ionic intermediates. researchgate.net Strong oxidizing agents can convert the methylene group into a carbonyl group, transforming this compound into 1-(3-iodophenyl)-2-phenylethane-1,2-dione.

Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). masterorganicchemistry.comorganic-chemistry.org The reaction with KMnO₄ is often performed under basic, aqueous conditions, followed by an acidic workup. masterorganicchemistry.comlibretexts.org Chromium-based oxidations can be carried out in various solvents, including acetic acid or with the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). brainly.in

Under more forceful oxidative conditions, cleavage of the carbon-carbon bonds can occur, leading to the formation of carboxylic acids. In the case of this compound, this could potentially yield 3-iodobenzoic acid and benzoic acid.

The following table summarizes representative conditions for the oxidation of the benzylic position of diarylmethane compounds, which are analogous to this compound.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Aqueous NaOH, heat, then H₃O⁺ workup | 1-(3-iodophenyl)-2-phenylethane-1,2-dione |

| Chromium Trioxide (CrO₃) | Acetic acid, heat | 1-(3-iodophenyl)-2-phenylethane-1,2-dione |

| Potassium Permanganate (KMnO₄) - Harsh | Concentrated, hot, acidic or basic conditions | 3-Iodobenzoic acid and Benzoic acid |

Mechanistic Investigations of Reactions Involving 3 Iodo 2 Phenylacetophenone and Analogs

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways and the identification of transient intermediates are crucial for understanding chemical transformations. For reactions involving 3'-Iodo-2-phenylacetophenone, various pathways can be envisaged depending on the reaction conditions and reagents.

One common reaction is the α-halogenation of the ketone moiety. The mechanism for the α-bromination of acetophenone (B1666503) derivatives, which serves as a strong analogue for the iodination of this compound, proceeds through an enol or enolate intermediate researchgate.net. In acidic conditions, the ketone is protonated, followed by deprotonation at the α-carbon to form an enol. This enol then attacks a molecule of the halogen (e.g., I₂), leading to the α-iodinated product and regeneration of the acid catalyst. In basic conditions, a base abstracts a proton from the α-carbon to form an enolate, which then acts as a nucleophile, attacking the halogen molecule.

Another important reaction pathway involves the iodine atom on the aromatic ring. For instance, in tandem reactions, acetophenones can undergo cyclization followed by iodination. In the synthesis of 3-iodoimidazo[1,2-a]pyridines from acetophenones, 2-aminopyridines, and iodine, the reaction proceeds through an initial iodine-catalyzed Ortoleva-King type reaction to form the imidazo[1,2-a]pyridine (B132010) core, which is then iodinated rsc.org.

In the context of cross-coupling reactions, the carbon-iodine bond of this compound can be activated by a transition metal catalyst, such as palladium, to form an organometallic intermediate. This intermediate can then react with a variety of coupling partners.

Table 1: Proposed Intermediates in Reactions of this compound Analogs

| Reaction Type | Proposed Intermediate | Method of Detection/Inference | Reference |

| α-Halogenation | Enol/Enolate | Mechanistic studies of α-bromination | researchgate.net |

| Tandem Cyclization/Iodination | Imidazo[1,2-a]pyridine | Isolation of non-iodinated intermediate | rsc.org |

| Cross-Coupling | Organopalladium complex | Analogy with known cross-coupling mechanisms |

Study of Catalytic Cycles and Rate-Determining Steps

Catalytic cycles are central to many organic transformations. In the photocatalytic hydrogenation of acetophenone derivatives on a TiO₂ surface, the reaction follows Langmuir-Hinshelwood kinetics rsc.org. The rate-determining step is influenced by the reduction potential of the acetophenone derivative, with the electron transfer from the TiO₂ surface to the ketone being a key step rsc.org.

For the α-arylation of aryl ketones, a palladium-catalyzed cycle is often proposed rsc.orgrsc.org. The cycle typically involves:

Oxidative addition of the aryl halide (e.g., this compound) to a low-valent palladium complex.

Formation of a palladium enolate from the ketone substrate and a base.

Reductive elimination from the palladium complex containing both the aryl and enolate ligands to form the α-arylated ketone and regenerate the palladium catalyst.

Table 2: Key Steps in a Generic Palladium-Catalyzed α-Arylation Cycle

| Step | Description | Influence on Overall Rate |

| Oxidative Addition | Insertion of Pd(0) into the C-I bond of this compound. | Often the rate-determining step. |

| Enolate Formation | Deprotonation of the α-carbon of the ketone. | Can be rate-limiting if the base is weak or sterically hindered. |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Typically a fast step. |

Insights from Radical Trapping Experiments

Radical intermediates can play a significant role in many organic reactions. Radical trapping experiments are a powerful tool to detect the presence of these highly reactive species. In reactions involving iodo compounds, homolytic cleavage of the carbon-iodine bond can generate radical intermediates.

For instance, in the addition of iododifluoroesters to olefins, the presence of radical intermediates has been confirmed by trapping them with spin traps like phenyl tert-butyl nitrone (PBN) and 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), followed by analysis using electron paramagnetic resonance (EPR) spectroscopy nih.gov. Similarly, in reactions of this compound, if a radical pathway is suspected, the use of radical traps could provide definitive evidence. For example, the addition of a radical scavenger like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) would be expected to inhibit the reaction if it proceeds through a radical mechanism.

In the context of bioreduction of certain anticancer compounds, spin trapping has been used to identify aryl radicals, which can be formed from related structures nih.gov. These experiments provide a methodological basis for investigating potential radical pathways in reactions of this compound.

Table 3: Common Radical Traps and Their Application

| Radical Trap | Type of Radical Detected | Analytical Technique |

| TEMPO | Carbon-centered radicals | Reaction inhibition |

| PBN | Carbon- and oxygen-centered radicals | EPR Spectroscopy |

| DMPO | Carbon- and oxygen-centered radicals | EPR Spectroscopy |

Kinetic Analysis of Reaction Progress

Kinetic studies provide quantitative information about reaction rates and how they are affected by the concentration of reactants, catalysts, and temperature. The acid-catalyzed iodination of acetophenone is a classic example where kinetic analysis has been used to elucidate the reaction mechanism acs.org. The reaction is found to be first-order in acetophenone and first-order in the acid catalyst, but zero-order in iodine. This indicates that the rate-determining step involves the formation of the enol, which is independent of the iodine concentration acs.org.

In the photocatalytic hydrogenation of acetophenone derivatives, a Langmuir-Hinshelwood kinetic model is often applied rsc.org. This model describes reactions occurring on a catalytic surface and relates the reaction rate to the adsorption of the substrate onto the surface. The maximum reaction rates and apparent adsorption constants can be determined from this analysis, providing insights into the efficiency of the catalytic process rsc.org.

Table 4: Kinetic Parameters for the Photocatalytic Hydrogenation of Acetophenone Derivatives

| Acetophenone Derivative | Maximum Reaction Rate (k_max) | Apparent Adsorption Constant (K_LH) (L/mol) | Reference |

| Acetophenone | Varies with substituent | 280-780 | rsc.org |

| Substituted Acetophenones | Decreases with decreasing reduction potential | Varies | rsc.org |

Stereochemical Control and Mechanism

When a new chiral center is formed during a reaction, controlling the stereochemistry is of paramount importance. In reactions involving α-aryl ketones like this compound, stereochemical control can be achieved through various strategies.

For example, in the synthesis of chiral α-aryl ketones, a photoredox/nickel-catalyzed enantioconvergent acyl cross-coupling has been developed nih.gov. This method uses a chiral ligand to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer. The mechanism involves the generation of a radical intermediate which is then captured by a chiral catalyst complex.

In biocatalytic reductions of α-keto esters, which are structurally related to 2-phenylacetophenone, the stereochemical outcome can be controlled by the choice of enzyme and reaction medium kyoto-u.ac.jp. For instance, yeast reduction of α-keto esters can yield either the (R)- or (S)-hydroxy ester depending on the solvent used. This is attributed to the different kinetic parameters (K_m and k_cat) of the various reductase enzymes present in the yeast and their different solubilities and activities in different media kyoto-u.ac.jp.

Table 5: Methods for Stereochemical Control in Reactions of α-Aryl Ketone Analogs

| Method | Key Controlling Factor | Example Outcome | Reference |

| Asymmetric Catalysis | Chiral ligand on a metal catalyst | Enantioselective formation of one stereoisomer | nih.gov |

| Biocatalysis | Enzyme and reaction medium | Selective formation of (R)- or (S)-alcohol | kyoto-u.ac.jp |

Derivatization and Selective Functionalization Strategies for 3 Iodo 2 Phenylacetophenone

Modifications of the Acetophenone (B1666503) Moiety (e.g., ketone transformations, alpha-functionalization)

The acetophenone portion of the molecule contains a reactive carbonyl group and an adjacent alpha-carbon, both of which are amenable to a variety of chemical transformations.

Ketone Transformations The carbonyl group is a key functional handle that can be converted into several other groups. Standard ketone chemistry can be applied to selectively modify this part of the molecule while leaving the aryl iodide intact. A primary example is the reduction of the ketone to a secondary alcohol, which can be accomplished with high efficiency using reducing agents like sodium borohydride (B1222165). This transformation introduces a new stereocenter and a hydroxyl group that can be used for further functionalization, such as esterification or etherification.

Alpha-Functionalization The carbon atom situated between the carbonyl group and the unsubstituted phenyl ring (the α-carbon) is activated by the adjacent ketone, making it susceptible to functionalization. This position can be targeted to introduce new substituents, thereby expanding the structural diversity of the resulting molecules. One notable strategy is the α-acetoxylation of ketones, which can be catalyzed by iodobenzene (B50100). In this process, a hypervalent iodine species is generated in situ to act as the oxidant, leading to the introduction of an acetoxy group at the alpha position elsevierpure.com. The presence of an acid catalyst like BF₃·Et₂O is often crucial for the success of this reaction elsevierpure.com.

These modifications to the acetophenone moiety are summarized in the table below.

| Transformation Type | Reaction | Typical Reagents | Resulting Functional Group |

| Ketone Transformation | Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |

| Alpha-Functionalization | α-Acetoxylation | m-CPBA, Acetic acid, cat. Iodobenzene, BF₃·Et₂O | α-Acetoxy Ketone |

| Alpha-Functionalization | α-Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | α-Halo Ketone |

Transformations at the Aryl Iodide Position (e.g., reduction, substitution without coupling)

The carbon-iodine bond on the aromatic ring is another key site for synthetic manipulation. The high polarizability and relatively low bond strength of the C-I bond make the iodine atom an excellent leaving group in various reactions.

Reduction (Hydrodehalogenation) The iodine atom can be selectively removed and replaced with a hydrogen atom in a process known as hydrodehalogenation. This transformation is valuable for synthesizing 2-phenylacetophenone derivatives that lack the iodine substituent. Modern methods allow this reduction to occur under mild conditions. For instance, visible-light photoredox catalysis can be employed to reduce aryl iodides to aryl radicals, which then abstract a hydrogen atom to form the dehalogenated product mdpi.com. Another approach involves the use of hydride complexes, such as a sodium hydride-lithium iodide system, which can effect hydrodehalogenation through a concerted nucleophilic aromatic substitution mechanism nih.gov.

Substitution without Coupling The aryl iodide can also undergo nucleophilic aromatic substitution (S_NAr), where the iodide is displaced by a nucleophile. The success of S_NAr reactions is typically dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex) wikipedia.org. In 3'-Iodo-2-phenylacetophenone, the acetophenone group is electron-withdrawing; however, it is in the meta position relative to the iodide. While this is not the optimal arrangement for activating the ring towards S_NAr, the reaction can still proceed under specific conditions, particularly with highly reactive nucleophiles or under forcing conditions youtube.com. Base-promoted dissociation of the Ar-I bond can also facilitate reactions such as hydroxylation nih.gov.

The following table outlines key transformations at the aryl iodide position.

| Transformation Type | Reaction | Typical Reagents/Conditions | Resulting Moiety |

| Reduction | Hydrodehalogenation | Visible light, photosensitizer (e.g., fac-Ir(ppy)₃), H-donor | Phenylacetophenone |

| Reduction | Hydrodehalogenation | Sodium hydride (NaH) with Sodium Iodide (NaI) | Phenylacetophenone |

| Substitution | Nucleophilic Aromatic Substitution (S_NAr) | Strong nucleophiles (e.g., NaOMe, NaNH₂), high temperature | Methoxy- or Amino-substituted phenylacetophenone |

Synthesis of Advanced Synthetic Intermediates from this compound

By strategically combining the transformations described above, this compound serves as a powerful building block for the synthesis of more complex and functionally rich molecules sigmaaldrich.comklinger-lab.de. Its bifunctional nature allows for stepwise or orthogonal reaction sequences to construct advanced synthetic intermediates.

For example, the acetophenone moiety can be used as a handle to construct heterocyclic systems. Amino acetophenones, which can be derived from the iodo-precursor, are known starting materials for the diversity-oriented synthesis of natural product analogs like flavones and quinolones nih.gov. A synthetic route could involve the transformation of the iodide to an amine via nucleophilic aromatic substitution, followed by condensation and cyclization reactions to build these complex scaffolds.

Alternatively, the aryl iodide can be functionalized first, for instance, through coupling reactions, to introduce a new aryl or alkyl group. The resulting biaryl or alkyl-aryl ketone can then undergo further modifications at the ketone or alpha-carbon position. This approach allows for the construction of elaborate molecular frameworks that are relevant in medicinal chemistry and materials science nih.gov. The ability to perform distinct chemical operations at two different sites makes this compound a valuable precursor for creating libraries of compounds with diverse structural features.

| Intermediate Class | Key Transformation(s) Applied to this compound | Potential Application Area |

| Substituted 2-Phenylacetophenones | Reduction of the aryl iodide (Hydrodehalogenation). | Precursors for various substituted ketone syntheses. |

| Biaryl Ketones | Cross-coupling reaction at the aryl iodide position (e.g., Suzuki, Heck). | Synthesis of complex polyaromatic systems, materials science. |

| Heterocyclic Scaffolds (e.g., Quinolones) | Substitution of iodide with an amine, followed by intramolecular cyclization reactions. | Medicinal chemistry, synthesis of natural product analogs nih.gov. |

| Chiral Alcohols | Asymmetric reduction of the ketone. | Building blocks for asymmetric synthesis. |

Theoretical and Computational Chemistry Studies of 3 Iodo 2 Phenylacetophenone

Electronic Structure and Bonding Analysis

The electronic structure of 3'-Iodo-2-phenylacetophenone is foundational to its physical properties and chemical behavior. A theoretical analysis would focus on the interplay between the phenylacetyl group and the meta-positioned iodine atom on the benzoyl ring.

Key aspects for investigation include:

Electron Density Distribution: The carbonyl group (C=O) and the iodine atom both act as electron-withdrawing groups, influencing the electron density across the molecule. The inductive effect of the carbonyl group enhances the polarity of the adjacent carbon-halogen bond nih.gov. Density Functional Theory (DFT) calculations can generate electron density maps and electrostatic potential surfaces, visualizing the electron-rich (around the carbonyl oxygen) and electron-deficient (around the carbonyl carbon and the α-carbon) regions of the molecule youtube.com.

Bonding Characteristics: The nature of the C–I bond is of particular interest. While primarily covalent, it possesses significant polarity and is susceptible to both homolytic and heterolytic cleavage. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction where it acts as a Lewis acidic center. Analysis using tools like the Quantum Theory of Atoms in Molecules (QTAIM) can characterize bond paths and bond critical points to quantify the nature of intramolecular interactions researchgate.net.

π-Electron System: The molecule contains two phenyl rings and a carbonyl group, creating an extended π-electron system. The degree of π-electron delocalization, which influences the molecule's aromaticity and electronic absorption properties, can be evaluated using methods that calculate pi-electron density and analyze molecular orbitals wikipedia.org.

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are essential for obtaining quantitative data on molecular properties and predicting reactivity. For a molecule like this compound, these calculations would typically be performed using Density Functional Theory (DFT), often with functionals like B3LYP or CAM-B3LYP and appropriate basis sets such as 6-311+G(2d,2p) ni.ac.rsrsc.org.

The primary objectives of these calculations are:

Geometry Optimization: To find the lowest energy three-dimensional structure of the molecule, determining key bond lengths, bond angles, and dihedral angles youtube.com.

Vibrational Analysis: Calculation of vibrational frequencies confirms that the optimized structure is a true energy minimum and allows for the prediction of its infrared (IR) spectrum.

Electronic Properties: Key properties such as the dipole moment, polarizability, and ionization energy can be calculated ni.ac.rs. Population analysis methods, like Mulliken or Löwdin, provide insights into the partial atomic charges on each atom, which is crucial for understanding intermolecular interactions unige.ch.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and susceptibility to electronic excitation.

Illustrative Data Table: Calculated Molecular Properties This table presents hypothetical data that would be generated from DFT calculations to illustrate the typical output of such a study.

| Property | Illustrative Value | Method/Basis Set |

| Total Energy | -550.123 Hartrees | B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.85 Debye | B3LYP/6-311+G(d,p) |

| HOMO Energy | -6.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.8 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 4.7 eV | B3LYP/6-311+G(d,p) |

| Mulliken Charge on C=O Carbon | +0.45 e | B3LYP/6-311+G(d,p) |

| Mulliken Charge on Iodine | -0.15 e | B3LYP/6-311+G(d,p) |

Computational Modeling of Reaction Mechanisms

Computational modeling can elucidate the detailed step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally ucsb.edu. For this compound, a member of the α-haloketone family, several reaction types could be modeled nih.gov.

Nucleophilic Substitution/Addition: The molecule has multiple electrophilic sites, primarily the carbonyl carbon and the α-carbon bearing the iodine atom nih.gov. Computational studies can model the reaction pathways for nucleophilic attack at either site. This involves locating the transition state (TS) structure for each proposed mechanism and calculating the activation energy (the energy difference between the reactants and the TS) ucsb.edusmu.edu. By comparing the activation energies of competing pathways (e.g., SN2 substitution vs. carbonyl addition), the most likely reaction mechanism can be predicted acs.org.

Reactions Involving Iodine: The C-I bond can be involved in various transformations, including reductions, cross-coupling reactions, or reactions mediated by hypervalent iodine chemistry acs.org. A unifying pathway for many reactions involving organoiodine reagents is the initial attack at the iodine center, followed by ligand coupling and the reductive elimination of an iodobenzene (B50100) derivative to form the product acs.org. Computational models can map the potential energy surface for these complex, multi-step processes.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located, an IRC calculation can be performed to confirm that it correctly connects the reactants and products on the potential energy surface, providing a clear depiction of the structural evolution of the molecule along the reaction path smu.edu.

Molecular Dynamics Simulations to Understand Dynamic Processes

While quantum chemical calculations typically focus on static, single-molecule properties in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules in a condensed phase (e.g., in a solvent) youtube.com.

For this compound, MD simulations could provide insight into:

Conformational Dynamics: The molecule has rotational freedom around the single bonds connecting the phenyl rings and the carbonyl group. MD simulations can explore the accessible conformations and the energy barriers between them, revealing the molecule's flexibility nih.gov.

Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study the structure of the solvation shell and calculate the free energy of solvation. This is crucial as solvent can significantly influence reaction rates and mechanisms.

Intermolecular Interactions: MD simulations can model how multiple molecules of this compound interact with each other in the liquid or solid state. This can reveal information about aggregation, crystal packing forces, and the role of intermolecular interactions like halogen bonding and π-π stacking. Such simulations have become an indispensable tool for studying biomolecular structures and dynamics at an atomic scale youtube.com.

Illustrative Data Table: Typical MD Simulation Parameters This table presents an example of the parameters that would be used to set up an MD simulation study.

| Parameter | Illustrative Value/Setting | Purpose |

| Force Field | GROMOS54a7 / AMBER | Defines the potential energy function for all atoms. |

| System Size | 1 molecule in 2000 water molecules | Simulates the molecule in an aqueous environment. |

| Simulation Time | 100 nanoseconds | Allows for sampling of significant conformational changes. |

| Temperature | 300 K | Simulates behavior at room temperature. |

| Pressure | 1 bar | Simulates behavior at standard atmospheric pressure. |

| Time Step | 2 femtoseconds | The interval for integrating the equations of motion. |

Development of Computational Models for Organoiodine and Haloketone Chemistry

Data generated from the detailed computational study of this compound would be valuable for the development of broader, predictive computational models. These models aim to predict the properties and reactivity of entire classes of molecules without needing to perform expensive calculations for each new compound utep.edu.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): By calculating a set of descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related organoiodine compounds or haloketones, and correlating them with experimentally measured activities or properties, a statistical model can be built. This QSAR model could then be used to predict the properties of new, unsynthesized molecules.

Machine Learning Models: The results from high-accuracy quantum chemical calculations can serve as training data for machine learning algorithms. These algorithms can learn the complex relationships between a molecule's structure and its energetic or electronic properties, leading to the development of "machine learning force fields" or reactivity prediction tools that are much faster than traditional quantum methods.

Database Contribution: Detailed computational results contribute to public and private chemical databases. These databases are essential resources for the development and validation of new computational methods and for large-scale data-driven discovery in chemistry and materials science.

Advanced Analytical and Spectroscopic Characterization Methods in Research for 3 Iodo 2 Phenylacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 3'-Iodo-2-phenylacetophenone, ¹H NMR spectroscopy is used to identify the number and types of protons present. The molecule's structure suggests distinct signals for the aromatic protons on both phenyl rings and the methylene (B1212753) (-CH₂-) protons. The protons on the iodinated phenyl ring are expected to show complex splitting patterns due to their differing chemical environments and spin-spin coupling. The five protons on the unsubstituted phenyl ring would likely appear as a multiplet, while the methylene protons adjacent to the carbonyl group would present as a singlet. libretexts.org The electronegativity of nearby atoms influences the chemical shift; atoms that are less shielded require a lower applied field for resonance and thus appear at a lower field (higher ppm value) on the spectrum. libretexts.org

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal. bhu.ac.in The spectrum is expected to show signals for the carbonyl carbon, the methylene carbon, the carbon atom bonded to iodine, and the various other aromatic carbons. The chemical shifts are highly dependent on the carbon's hybridization and the electronegativity of attached atoms. libretexts.org For instance, carbonyl carbons in ketones typically resonate at a very low field (205-220 ppm), while carbons in aromatic rings appear in the 125-150 ppm range. libretexts.org The heavy iodine atom is known to cause a "heavy atom effect," which can significantly shift the resonance of the directly attached carbon to a higher field (lower ppm value). bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and substituent effects.

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| Methylene (-CH₂-) | ~ 4.3 | Singlet, deshielded by adjacent carbonyl and phenyl groups. |

| Phenyl (unsubstituted, 5H) | ~ 7.2 - 7.4 | Multiplet, typical range for benzene (B151609) protons. carlroth.com |

| Phenyl (iodo-substituted, 4H) | ~ 7.2 - 8.1 | Complex multiplets, with shifts influenced by the positions relative to the carbonyl and iodo groups. |

| ¹³C NMR | ||

| Carbonyl (C=O) | ~ 195 - 205 | Typical range for an aryl ketone. libretexts.org |

| Methylene (-CH₂-) | ~ 45 - 50 | Alpha-carbon to a ketone. |

| Aromatic C-I | ~ 90 - 95 | The iodine causes a significant upfield shift. |

| Aromatic C-H / C-C | ~ 125 - 140 | Standard range for aromatic carbons. oregonstate.edu |

| Aromatic C-C=O | ~ 135 - 140 | Quaternary carbon attached to the carbonyl group. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, with a molecular formula of C₁₄H₁₁IO, the exact molecular weight is 322.14 g/mol . bldpharm.combldpharm.com In a typical electron ionization (EI) mass spectrum, the peak with the highest m/z value corresponds to the molecular ion (M⁺·), which represents the intact molecule with one electron removed. chemguide.co.uklibretexts.org Therefore, a prominent peak at m/z 322 would be expected.

The energetic molecular ions often break apart into smaller, characteristic fragments. The analysis of this fragmentation pattern provides valuable structural information. libretexts.org For this compound, several key fragmentation pathways can be predicted based on its structure, which includes a ketone functional group and two phenyl rings. libretexts.org Cleavage of the bond between the carbonyl group and the methylene group (α-cleavage) is a common fragmentation for ketones.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral Fragment | Notes |

| 322 | [C₁₄H₁₁IO]⁺· | - | Molecular Ion (M⁺·) |

| 231 | [IC₆H₄CO]⁺ | ·CH₂C₆H₅ | Loss of a benzyl (B1604629) radical via α-cleavage. |

| 203 | [IC₆H₄]⁺ | CO | Loss of carbon monoxide from the 3-iodobenzoyl cation. |

| 127 | [I]⁺ | C₁₄H₁₁O | Represents the iodine cation. ulethbridge.ca |

| 91 | [C₇H₇]⁺ | ·COC₆H₄I | Represents the tropylium (B1234903) ion (rearranged benzyl cation). |

| 77 | [C₆H₅]⁺ | ·CH₂COC₆H₄I | Represents the phenyl cation. nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. upi.edu When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending).

For this compound, the IR spectrum would be dominated by a very strong absorption band characteristic of the carbonyl (C=O) group stretch. Because this carbonyl is conjugated with an aromatic ring, its frequency is expected to be in the range of 1700–1665 cm⁻¹. wpmucdn.com Other key absorptions would include C-H stretching vibrations from the aromatic rings (typically above 3000 cm⁻¹) and the methylene group (just below 3000 cm⁻¹), as well as C-C stretching vibrations within the aromatic rings (around 1600-1450 cm⁻¹). orgchemboulder.com The C-I stretch is expected to appear at a low frequency, typically below 600 cm⁻¹, in the fingerprint region of the spectrum. wpmucdn.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100–3000 | C–H Stretch | Aromatic Ring | Medium |

| 3000–2850 | C–H Stretch | Methylene (-CH₂-) | Medium |

| 1700–1665 | C=O Stretch | Aryl Ketone (Conjugated) | Strong |

| 1600–1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| < 600 | C–I Stretch | Aryl Iodide | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The functional groups responsible for absorption are called chromophores. elte.hu In this compound, the key chromophores are the carbonyl group and the two aromatic rings.

The absorption spectrum is expected to show bands corresponding to two main types of electronic transitions: π → π* and n → π. uzh.chupi.edu The π → π transitions, involving the excitation of electrons from π bonding orbitals to π* antibonding orbitals of the aromatic rings and carbonyl group, are typically high-intensity absorptions. The n → π* transition involves exciting a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. These transitions are generally of much lower intensity. shu.ac.uk The presence of conjugation between the carbonyl group and the iodinated phenyl ring, as well as the additional phenyl ring, is expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to simpler, non-conjugated ketones. uomustansiriyah.edu.iq

Studies on other substituted acetophenones have shown that the positions of absorption maxima are influenced by the nature and position of substituents on the phenyl ring. rsc.orgsemanticscholar.orgresearchgate.net

Future Directions and Emerging Research Avenues for 3 Iodo 2 Phenylacetophenone

Integration into Advanced Materials Synthesis

The synthesis of advanced materials with tailored properties is a cornerstone of modern technology. The structure of 3'-Iodo-2-phenylacetophenone makes it a promising candidate for integration into novel polymers and functional materials.

Polymer Synthesis: The carbon-iodine bond can be leveraged in various cross-coupling reactions, which are fundamental to polymer chemistry. Researchers can explore using this compound as a monomer or a precursor in the synthesis of conjugated polymers. Such polymers are known for their conductive and photo-responsive properties, making them valuable in electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For instance, light-mediated polymerization can be achieved using iodonium (B1229267) salts to create doped, conductive polymers. tudelft.nl The iodo-group on the acetophenone (B1666503) could be a starting point for creating such reactive intermediates.

High-Performance Materials: The incorporation of heavy atoms like iodine into a polymer backbone can significantly increase the material's refractive index. This makes materials derived from this compound potentially useful for optical applications, such as in coatings for lenses and other optical components.

Functional Scaffolds: The ketone and phenyl groups offer additional sites for modification, allowing for the creation of multifunctional materials. For example, the ketone could be used to attach other functional units through condensation reactions, while the phenyl rings could be further functionalized to tune the material's solubility, thermal stability, or self-assembly properties. Modern strategies in materials science, such as using DNA as a programmable guide for nanoparticle assembly, highlight the creative ways building blocks can be arranged into complex, functional structures. iinano.org The defined geometry of this compound could make it a useful component in such architecturally complex materials. The development of ultrafast synthesis methods could also accelerate the discovery and production of new materials derived from this compound. rsc.org

| Potential Material Application | Relevant Structural Feature | Desired Property |

| Organic Electronics (OLEDs, OPVs) | Carbon-Iodine Bond, Aromatic Rings | Conductivity, Photo-responsiveness |

| Optical Components | Iodine Atom | High Refractive Index |

| Functional Scaffolds | Ketone Group, Phenyl Rings | Tunable Properties, Self-Assembly |

Development of Novel Catalytic Transformations

The field of catalysis is continuously seeking more efficient and selective methods for chemical synthesis. This compound can be both a substrate in novel catalytic reactions and a precursor to new catalytic systems.

Iodine-Catalyzed Reactions: Molecular iodine is recognized as an inexpensive, low-toxicity, and stable catalyst for a variety of organic transformations, aligning with the principles of green chemistry. mdpi.com Research into I2/DMSO catalytic systems has demonstrated their effectiveness in forming C-C and C-heteroatom bonds. mdpi.com The this compound structure could be a key substrate in developing new iodine-catalyzed cyclization or coupling reactions to synthesize complex heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. For example, iodine-catalyzed reactions are used to synthesize quinoxaline (B1680401) derivatives from related acetophenone structures. mdpi.com

Metal-Catalyzed Cross-Coupling: The iodo-substituent is an excellent leaving group in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of a wide variety of substituents at the 3-position of the phenyl ring. A tandem Sonogashira coupling followed by a 5-endo-dig cyclization has been used with similar 2-iodo-halophenol derivatives to create substituted benzofurans, suggesting a potential pathway for creating complex fused rings starting from this compound. acs.org

Hypervalent Iodine Chemistry: The iodine atom can be oxidized to a higher valence state, creating hypervalent iodine reagents. These reagents are known for their unique reactivity and are used as powerful oxidizing agents and in group transfer reactions. cardiff.ac.uk Future research could focus on converting this compound into a chiral hypervalent iodine reagent for use in asymmetric synthesis, a highly sought-after goal in pharmaceutical chemistry.

Exploration of Bio-Inspired Synthetic Pathways

Nature often provides the inspiration for the synthesis of complex molecules with remarkable biological activity. walshmedicalmedia.com Bio-inspired synthesis aims to mimic these natural processes to achieve efficient and elegant construction of target compounds. nih.gov

Mimicking Biosynthesis: The structure of this compound can be seen as a scaffold that can be elaborated into more complex, biologically relevant molecules. Researchers could draw inspiration from the biosynthesis of natural products that involve halogenation or phenolic couplings. For example, the biosynthesis of thyroid hormones involves the iodination of tyrosine residues within a protein scaffold. A bio-inspired approach could involve the selective functionalization of this compound within a supramolecular assembly or a metal-organic framework (MOF), which can stabilize reactive intermediates, similar to how a Zr(IV)-based MOF was used to stabilize reactive sulfenyl iodide (S-I) units. rsc.org

Cascade Reactions: Bio-inspired syntheses often feature elegant cascade reactions where multiple bonds are formed in a single operation. nih.gov The functional groups on this compound could be designed to trigger such cascades. For instance, a reaction could be initiated at the iodine or ketone position that leads to a series of intramolecular cyclizations, rapidly building molecular complexity in a manner reminiscent of terpene biosynthesis.

Advanced Computational Design of Derivatives

Computational chemistry provides powerful tools to predict the properties of molecules before they are synthesized in the lab, saving time and resources. ijnc.ir This approach can be systematically applied to this compound to design derivatives with specific, desirable characteristics.

Screening for Properties: Using techniques like Density Functional Theory (DFT), researchers can model derivatives of this compound and calculate their electronic properties (e.g., HOMO/LUMO energies), steric profiles, and potential reactivity. This allows for the in-silico screening of a virtual library of compounds for applications in materials science (e.g., predicting band gaps for semiconductor use) or medicinal chemistry.

Reaction Mechanism Elucidation: Computational tools can be used to study the mechanisms of the novel catalytic transformations or bio-inspired pathways discussed above. Understanding the transition states and intermediates can help optimize reaction conditions to improve yields and selectivity. For instance, computational studies on LDA-mediated ortho-lithiation reactions have provided deep insights into the role of aggregation and autocatalysis, which can be critical for reaction control. acs.org

Designing for Function: Future research could involve the computational design of this compound derivatives that are optimized for a specific function, such as binding to a biological target or acting as a more efficient organocatalyst. ljku.edu.in This rational design approach accelerates the discovery of new functional molecules.

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comacs.org These principles can be applied to both the synthesis of this compound and its use in subsequent reactions.

Greener Synthetic Routes: Research can focus on developing more sustainable methods to produce this compound itself. This could involve using greener solvents, replacing stoichiometric reagents with catalytic alternatives, or utilizing flow chemistry to improve efficiency and safety. ijnc.ir The use of catalysis is a key principle of green chemistry, aiming to minimize waste by using small amounts of a catalyst to carry out a reaction many times. acs.org

Atom Economy: When using this compound as a starting material, reactions should be designed to maximize the incorporation of all materials into the final product, a concept known as atom economy. acs.org This favors addition and rearrangement reactions over substitutions that generate stoichiometric byproducts.

Renewable Feedstocks and Energy Efficiency: A long-term goal could be to source the building blocks for this compound from renewable feedstocks. researchgate.net Furthermore, exploring energy-efficient reaction conditions, such as microwave-assisted synthesis or photocatalysis, can significantly reduce the environmental footprint of synthetic processes. mdpi.com The use of earth-abundant metal catalysts, such as iron, in combination with iodide salts for the synthesis of complex molecules like pyrimidines, represents a promising sustainable strategy that could be adapted for related compounds. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 3'-Iodo-2-phenylacetophenone, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of iodobenzene derivatives or direct iodination of 2-phenylacetophenone using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. For purity optimization:

- Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate iodinated byproducts.

- Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

- Recrystallization from ethanol/water mixtures can enhance crystallinity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming regioselectivity of iodination. The deshielding effect of iodine on adjacent protons (e.g., aromatic protons) is diagnostic. H NMR in CDCl typically shows split peaks due to isotopic effects of I .

- IR : A strong carbonyl stretch (~1680–1700 cm) confirms the acetophenone backbone.

- Mass Spectrometry : High-resolution MS (ESI or EI) should show the molecular ion peak at m/z 296.95 (CHIO) .

Q. How does the iodine substituent influence the compound’s stability under varying storage conditions?

- Methodological Answer :

- Light Sensitivity : Iodoarenes are prone to photodegradation. Store in amber vials at –20°C under inert gas (argon).

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. Preliminary data suggest stability up to 150°C in inert atmospheres .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Use Gaussian or ORCA software to calculate bond dissociation energies (BDEs) for the C–I bond. Compare with experimental activation energies from kinetic studies.

- Simulate transition states for Suzuki-Miyaura coupling using Pd(PPh) to predict regioselectivity.

- Validate computational results with experimental yields and F NMR (if fluorinated partners are used) .

Q. What strategies resolve discrepancies between observed and theoretical NMR chemical shifts?

- Methodological Answer :

- Isotopic Effects : Iodine’s quadrupolar moment can cause peak splitting. Compare experimental H NMR with simulated spectra (e.g., ACD/Labs or MestReNova).

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to identify minor byproducts.

- Solvent Effects : Re-measure in DMSO-d to assess hydrogen bonding interactions that may shift peaks .

Q. How can reaction conditions be optimized for scalable synthesis without compromising stereochemical integrity?

- Methodological Answer :

- Flow Chemistry : Test continuous-flow iodination to reduce side reactions. Monitor residence time and temperature gradients.

- Catalyst Screening : Evaluate Pd/Cu systems for coupling efficiency. Use DoE (Design of Experiments) to balance temperature, solvent (e.g., DMF vs. THF), and catalyst loading.

- In Situ Monitoring : Employ ReactIR to track iodine incorporation and intermediate stability .

Q. What mechanistic insights explain contradictory catalytic activity in iodine-mediated C–H functionalization?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare rates of protio- and deutero-substrates to determine if C–H cleavage is rate-limiting.

- EPR Studies : Detect radical intermediates during iodine-mediated reactions.

- Computational Modeling : Identify whether the reaction proceeds via radical or polar mechanisms using NBO (Natural Bond Orbital) analysis .

Data Contradiction Analysis

Q. How should researchers address conflicting literature reports on the compound’s solubility profile?

- Methodological Answer :

- Solvent Screening : Use a standardized shake-flask method (e.g., 25°C, 24 hrs) across solvents (DMSO, THF, chloroform).

- Quantitative NMR : Dissolve the compound in CDCl with a known internal standard (e.g., 1,3,5-trimethoxybenzene) to measure saturation concentration.

- Meta-Analysis : Compare data across publications, noting differences in purity grades (e.g., >97% vs. >99%) and measurement techniques .

Methodological Frameworks

Q. What FINER criteria apply when designing studies on this compound’s applications in photoredox catalysis?

- Methodological Answer :

- Feasibility : Assess iodine’s redox potential (E ≈ –0.3 V vs. SCE) for electron-transfer reactions.

- Novelty : Explore dual catalysis systems (e.g., iodine/Pd) for tandem reactions.

- Ethical : Ensure waste protocols for iodine disposal are followed.

- Relevance : Align with green chemistry goals by minimizing heavy metal catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.